molecular formula C9H15NO2 B2741121 1-cyclopropanecarbonylpiperidin-4-ol CAS No. 130311-91-0

1-cyclopropanecarbonylpiperidin-4-ol

Cat. No.: B2741121
CAS No.: 130311-91-0
M. Wt: 169.224
InChI Key: PGYJQTDVXDWHTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropanecarbonylpiperidin-4-ol is a piperidine derivative featuring a cyclopropane ring fused to a carbonyl group at the 1-position of the piperidin-4-ol scaffold. This structure combines the conformational rigidity of the cyclopropane ring with the hydrogen-bonding capability of the hydroxyl and carbonyl groups.

Properties

IUPAC Name

cyclopropyl-(4-hydroxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-8-3-5-10(6-4-8)9(12)7-1-2-7/h7-8,11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYJQTDVXDWHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropanecarbonylpiperidin-4-ol typically involves the cyclopropanation of piperidine derivatives. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-cyclopropanecarbonylpiperidin-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-cyclopropanecarbonylpiperidin-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-cyclopropanecarbonylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, as a chemokine receptor antagonist, it may block the CCR5 receptor, preventing the entry of HIV into host cells . The compound’s effects on other molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-cyclopropanecarbonylpiperidin-4-ol with structurally related piperidine derivatives:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Functional Groups Evidence ID
This compound Cyclopropanecarbonyl at 1-position C9H13NO2 167.21 Hydroxyl, Carbonyl -
1-(Piperidin-4-yl)cyclopropan-1-ol Cyclopropanol at 1-position C8H15NO 141.21 Hydroxyl (cyclopropanol)
1-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol Cyclopropyl-oxadiazole-methyl at 1-position C9H14N2O2 182.22 Hydroxyl, Oxadiazole
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide (Cyclopropylfentanyl) Cyclopropanecarboxamide, phenyl/phenethyl groups C24H29N3O 375.51 Amide, Aromatic rings
1-[6-(Isopropylamino)pyrimidin-4-yl]piperidin-4-ol Pyrimidinyl-isopropylamino at 1-position C12H19N3O 221.30 Hydroxyl, Pyrimidine, Amine
Key Observations:

Cyclopropane Derivatives: The target compound and cyclopropylfentanyl both incorporate a cyclopropane moiety but differ in substitution. Cyclopropylfentanyl's amide linkage and aromatic groups enhance opioid receptor binding , whereas the target compound’s carbonyl group may favor interactions with serine hydrolases or other carbonyl-targeting enzymes.

Heterocyclic Variations: The oxadiazole-containing analog () introduces a nitrogen-rich heterocycle, which improves metabolic resistance compared to the target compound’s carbonyl. However, the oxadiazole’s polarity may reduce membrane permeability .

Bulkiness and Lipophilicity: Cyclopropylfentanyl’s phenethyl and phenyl groups contribute to high lipophilicity (logP ~4.5), favoring blood-brain barrier penetration.

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : The target compound (167.21 g/mol) falls within Lipinski’s rule of five, suggesting favorable oral bioavailability compared to cyclopropylfentanyl (375.51 g/mol) .
  • Solubility: The hydroxyl and carbonyl groups enhance water solubility relative to cyclopropanol derivatives () but may still require formulation optimization.
  • Metabolic Stability: The carbonyl group is susceptible to enzymatic reduction or hydrolysis, whereas cyclopropanol () and oxadiazole () derivatives exhibit greater metabolic resistance .

Biological Activity

1-Cyclopropanecarbonylpiperidin-4-ol, also known as 1-Cyclopropanecarbonyl-4-hydroxypiperidine, is a piperidine derivative that has garnered attention for its potential biological activities, particularly as an antagonist of the CCR5 receptor. This receptor plays a crucial role in the entry of HIV-1 into host cells, making this compound a candidate for therapeutic applications in HIV treatment. This article delves into the biological activity of this compound, exploring its mechanisms, research findings, and potential applications.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to a piperidine structure, which imparts unique chemical properties conducive to biological activity. The compound's molecular formula is C10H15NC_{10}H_{15}N with a molecular weight of approximately 165.24 g/mol.

The primary mechanism of action for this compound involves its antagonistic effects on the CCR5 receptor. By binding to this receptor, the compound inhibits the interaction between HIV-1 and host cells, thereby preventing viral entry and replication. This mechanism positions it as a potential therapeutic agent in the management of HIV infections.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
CCR5 Antagonism Inhibits HIV-1 entry into cells by blocking CCR5 receptor interactions.
Potential Anti-HIV Activity Demonstrated efficacy in laboratory settings against HIV strains.
Chemical Reactivity Engages in various chemical reactions such as oxidation and reduction.

Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Inhibition of HIV Entry : Research indicates that this compound effectively inhibits HIV-1 entry into CD4+ T cells by blocking the CCR5 receptor, which is essential for viral fusion and infection.
  • Chemical Synthesis and Derivatives : The synthesis of this compound typically involves cyclopropanation reactions with piperidine derivatives. Variations in synthesis methods can yield different derivatives with potentially enhanced biological activity.
  • Comparative Studies : Studies comparing this compound with other piperidine derivatives have shown that its unique cyclopropane moiety contributes significantly to its biological activity, differentiating it from other compounds in the same class.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Case Study 1 : A study involving animal models demonstrated that administration of the compound resulted in significant reductions in viral load among subjects infected with HIV, supporting its role as a CCR5 antagonist.
  • Case Study 2 : Clinical trials are underway to assess the pharmacokinetics and long-term effects of this compound in human subjects, focusing on its safety profile and effectiveness in reducing HIV transmission rates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.